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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity ratios of 2-

Acrylamido-2-methylpropane sulfonic acid (AMPS) in copolymerization with various

comonomers. AMPS is a versatile ionic monomer widely utilized in the synthesis of functional

polymers for a range of applications, including drug delivery, hydrogels, and enhanced oil

recovery. Understanding its copolymerization behavior is crucial for tailoring polymer

microstructures and properties to specific needs.

Introduction to Reactivity Ratios
In copolymerization, reactivity ratios (r) are parameters that describe the relative reactivity of a

growing polymer chain radical towards the different monomers present in the reaction mixture.

For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are

defined as:

r₁ = k₁₁ / k₁₂: The ratio of the rate constant for the addition of monomer M₁ to a growing chain

ending in M₁ (homopropagation) to the rate constant for the addition of monomer M₂ to a

growing chain ending in M₁ (crosspropagation).

r₂ = k₂₂ / k₂₁: The ratio of the rate constant for the addition of monomer M₂ to a growing chain

ending in M₂ to the rate constant for the addition of monomer M₁ to a growing chain ending

in M₂.
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The values of r₁ and r₂ determine the composition and sequence distribution of the resulting

copolymer.

Reactivity Ratios of AMPS with Various
Comonomers
The copolymerization of AMPS has been investigated with a variety of comonomers. The

reactivity ratios are influenced by factors such as the comonomer type, solvent, temperature,

pH, and ionic strength of the polymerization medium.[1][2]

Data Presentation
The following tables summarize the reported reactivity ratios for the copolymerization of AMPS

(M₁) with several common comonomers (M₂).
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Comonomer
(M₂)

r₁ (AMPS)
r₂
(Comonomer)

Polymerization
Conditions

Reference(s)

Acrylamide

(AAm)
0.18 0.85

Aqueous

solution, pH ≈ 7,

ACVA initiator

[3]

Acrylic Acid

(AAc)
0.19 0.86

Aqueous

solution, pH ≈ 7,

ACVA initiator

[3]

N-

Vinylpyrrolidone

(NVP)

- -

Limited data

available in

searched

literature. NVP

has been used

as a comonomer

with AMPS.[4]

[4]

Maleic Anhydride - -

AMPS can be

used as a

comonomer with

maleic anhydride

in aqueous

systems.[5]

[5]

Itaconic Acid - -

Radical

copolymerization

of itaconic acid

with acrylamide

derivatives has

been studied.[6]

[6]

Methyl

Methacrylate

(MMA)

- -

Copolymers of

acrylamide

derivatives with

MMA have been

reported.[6]

[6]
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Note: The table will be expanded as more data from ongoing research becomes available.

Experimental Protocols for Determining Reactivity
Ratios
Accurate determination of reactivity ratios is essential for predicting copolymer composition and

properties. Several methods have been developed for this purpose, with the Fineman-Ross

and Kelen-Tüdős methods being the most widely used graphical techniques.[7][8] More

advanced computational methods like the error-in-variables-model (EVM) are also employed

for more precise estimations.[3]

General Experimental Workflow
The determination of reactivity ratios typically involves the following steps:

Copolymer Synthesis: A series of copolymerizations are carried out with varying initial

monomer feed compositions. The reactions are usually terminated at low conversions

(<10%) to ensure that the monomer feed composition remains relatively constant.

Copolymer Characterization: The composition of the resulting copolymers is determined

using analytical techniques such as NMR spectroscopy, elemental analysis, or titration.

Data Analysis: The monomer feed and copolymer composition data are then used to

calculate the reactivity ratios using one of the methods described below.

Fineman-Ross Method
The Fineman-Ross method is a linear graphical method for determining reactivity ratios.[7] The

Mayo-Lewis equation, which relates the instantaneous copolymer composition to the monomer

feed composition, is rearranged into a linear form:

G = H * r₁ - r₂

where:

G = (F/f) * (f - 1)

H = F² / f
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f = [M₁] / [M₂] (molar ratio of monomers in the feed)

F = d[M₁] / d[M₂] (molar ratio of monomers in the copolymer)

A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method
The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a

more even distribution of data points and reduce the influence of experimental errors.[8] The

equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where:

η = G / (α + H)

ξ = H / (α + H)

α is an arbitrary constant, typically calculated as the geometric mean of the highest and

lowest H values.

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1

is r₁.

Visualization of Key Processes
Experimental Workflow for Reactivity Ratio
Determination
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Copolymer Synthesis Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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